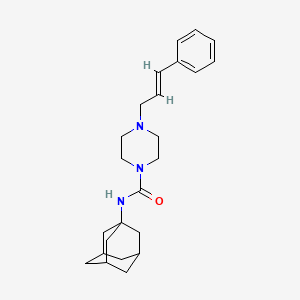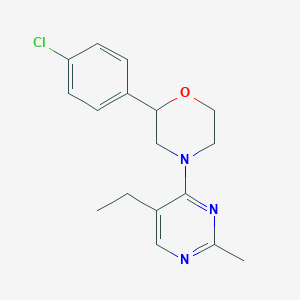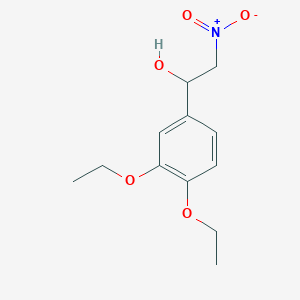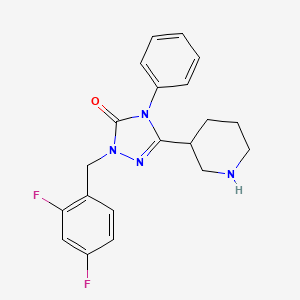
N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide, commonly known as A-366, is a small molecule inhibitor that selectively targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases. A-366 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mécanisme D'action
A-366 selectively targets the N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide family of proteins, which are involved in the regulation of gene expression. N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide proteins bind to acetylated histones and recruit transcriptional co-activators to promote gene expression. A-366 binds to the bromodomain of N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide proteins and prevents their interaction with acetylated histones, leading to the inhibition of gene expression.
Biochemical and Physiological Effects
A-366 has been shown to have various biochemical and physiological effects. In cancer, A-366 inhibits the expression of oncogenes and promotes the expression of tumor suppressor genes. Inflammation is reduced by A-366 through the inhibition of pro-inflammatory cytokine expression. In cardiovascular diseases, A-366 reduces the formation of atherosclerotic plaques by inhibiting the expression of genes involved in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
A-366 has several advantages for lab experiments, including its selectivity for N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide proteins, its ability to inhibit gene expression, and its potential therapeutic applications. However, A-366 has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on A-366. One potential direction is to investigate the therapeutic potential of A-366 in combination with other drugs for cancer treatment. Another direction is to study the effects of A-366 on epigenetic modifications and chromatin remodeling. Additionally, further research is needed to understand the potential side effects and toxicity of A-366 in vivo.
Méthodes De Synthèse
A-366 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 1-adamantanamine with acetic anhydride to form N-acetyl-1-adamantanamine. This compound is then reacted with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylic acid to form N-acetyl-N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide. Finally, the N-acetyl group is removed using a deprotection reaction to obtain A-366.
Applications De Recherche Scientifique
A-366 has been extensively studied in preclinical models for its potential therapeutic applications. In cancer, A-366 has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, prostate cancer, and breast cancer. A-366 has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines in macrophages. In cardiovascular diseases, A-366 has been shown to reduce the formation of atherosclerotic plaques in mouse models.
Propriétés
IUPAC Name |
N-(1-adamantyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c28-23(25-24-16-20-13-21(17-24)15-22(14-20)18-24)27-11-9-26(10-12-27)8-4-7-19-5-2-1-3-6-19/h1-7,20-22H,8-18H2,(H,25,28)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPDHCWQZAEOFY-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamantan-1-YL)-4-[(2E)-3-phenylprop-2-EN-1-YL]piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-fluorobenzyl)thio]-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5304597.png)
![(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5304598.png)

![N-(4-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5304601.png)



![3-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B5304647.png)
![N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5304652.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5304659.png)
![4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride](/img/structure/B5304669.png)
![N-(4-chlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5304673.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5304684.png)
